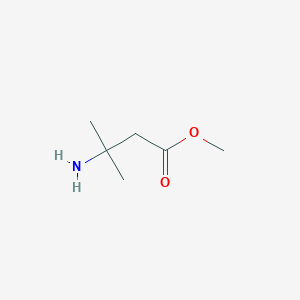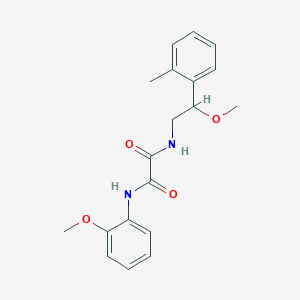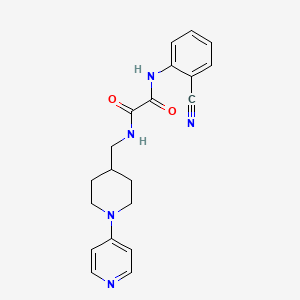![molecular formula C3H8NO4P B2467259 [(1E)-3-(hydroxyamino)prop-1-en-1-yl]phosphonic acid CAS No. 66508-29-0](/img/structure/B2467259.png)
[(1E)-3-(hydroxyamino)prop-1-en-1-yl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[(1E)-3-(hydroxyamino)prop-1-en-1-yl]phosphonic acid” is a chemical compound with the CAS Number: 66508-29-0 . It has a molecular weight of 153.07 . The compound is typically stored at a temperature of 4 degrees Celsius . It appears as a powder .
Molecular Structure Analysis
The IUPAC name for this compound is (E)- (3- (hydroxyamino)prop-1-en-1-yl)phosphonic acid . The InChI code is 1S/C3H8NO4P/c5-4-2-1-3-9(6,7)8/h1,3-5H,2H2, (H2,6,7,8)/b3-1+ . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 153.07 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies : [(1E)-3-(hydroxyamino)prop-1-en-1-yl]phosphonic acid and its derivatives are synthesized through various chemical processes. For instance, Yuan et al. (1993) described a facile synthesis process involving the reduction of dialkyl 1-(hydroxyimino)alkyl(aryl)phosphonate and subsequent acidic hydrolysis to obtain the corresponding hydroxyaminophosphonic acid (Yuan, Chen, Zhou, & Maier, 1993).
Applications in Chemistry and Biology : Phosphonic acids, including compounds similar to [(1E)-3-(hydroxyamino)prop-1-en-1-yl]phosphonic acid, find applications in various research fields. Sevrain et al. (2017) detailed how phosphonic acids are used in bioactive properties, bone targeting, design of supramolecular materials, surface functionalization, and medical imaging due to their structural analogy with phosphate moieties or coordination properties (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Enantioselective Synthesis : Research by Suyama et al. (2010) in organic chemistry demonstrated the use of [(1E)-3-(hydroxyamino)prop-1-en-1-yl]phosphonic acid derivatives in the enantioselective hydrophosphonylation of aldehydes, showcasing their significance in synthesizing optically active compounds (Suyama, Sakai, Matsumoto, Saito, & Katsuki, 2010).
Material Science and Surface Functionalization : Bala et al. (2010) described the synthesis of a novel bisphosphonic acid alkene monomer, illustrating the role of similar phosphonic acids in the development of new materials and surface functionalization technologies (Bala, Kashemirov, & McKenna, 2010).
NMR Spectroscopy Applications : Chruszcz et al. (2003) conducted experimental and calculated NMR spectra of compounds similar to [(1E)-3-(hydroxyamino)prop-1-en-1-yl]phosphonic acid, highlighting its utility in structural and analytical chemistry (Chruszcz, Barańska, Czarniecki, & Proniewicz, 2003).
Phosphorus Chemistry and Catalysis : Research by Monbaliu et al. (2010) focused on the hetero-Diels-Alder reactions involving derivatives of [(1E)-3-(hydroxyamino)prop-1-en-1-yl]phosphonic acid, underlining their importance in the synthesis of aminophosphonic compounds, which have potential in medicinal chemistry (Monbaliu, Tinant, & Marchand‐Brynaert, 2010).
Stability and Reactivity Studies : Popov et al. (2001) conducted a critical evaluation of stability constants of various phosphonic acids, including compounds related to [(1E)-3-(hydroxyamino)prop-1-en-1-yl]phosphonic acid, which is crucial for understanding their reactivity and applications in different chemical processes (Popov, Rönkkömäki, & Lajunen, 2001).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound include H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
[(E)-3-(hydroxyamino)prop-1-enyl]phosphonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO4P/c5-4-2-1-3-9(6,7)8/h1,3-5H,2H2,(H2,6,7,8)/b3-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFPUYYGGRYBCD-HNQUOIGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CP(=O)(O)O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/P(=O)(O)O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1E)-3-(hydroxyamino)prop-1-en-1-yl]phosphonic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl (pyridin-3-ylmethyl)carbamodithioate](/img/structure/B2467177.png)
![3-(4-Methoxyphenyl)-5-{1-[(2-methoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2467181.png)

![5-(3-methylbenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2467183.png)





![7-bromo-4-chloro-9H-pyrimido[4,5-b]indole](/img/structure/B2467191.png)
![ethyl 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoate](/img/structure/B2467193.png)


